molecular formula C9H5BrCl2N2O B1373262 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole CAS No. 1133116-19-4

3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole

Cat. No.: B1373262
CAS No.: 1133116-19-4
M. Wt: 307.96 g/mol
InChI Key: KKRHIWCBMSLHCV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a dichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with dichloromethyl methyl ketone in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The dichloromethyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduced forms of the oxadiazole ring.

Scientific Research Applications

3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It is used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromophenyl group and the oxadiazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The dichloromethyl group may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1,2,4-oxadiazole
  • 5-(Dichloromethyl)-1,2,4-oxadiazole
  • 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Uniqueness

3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole is unique due to the presence of both the bromophenyl and dichloromethyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

3-(4-bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2O/c10-6-3-1-5(2-4-6)8-13-9(7(11)12)15-14-8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRHIWCBMSLHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674981
Record name 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-19-4
Record name 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-5-(dichloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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